molecular formula C20H22O4 B4084101 3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B4084101
M. Wt: 326.4 g/mol
InChI Key: QPCILIIUPIOWGM-UHFFFAOYSA-N
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Description

This compound is a polycyclic organic molecule featuring a cyclohepta[c]chromen-6(7H)-one core substituted with a 2-oxocyclohexyloxy group at position 3. Its molecular formula is C₁₉H₂₀O₄, with a molecular weight of 312.36 g/mol (inferred from ). The structure combines a seven-membered cycloheptane ring fused with a chromenone system, modified by a ketone-bearing cyclohexyl ether at position 4. This substitution likely influences its physicochemical properties, such as solubility and bioavailability, compared to simpler analogs.

Properties

IUPAC Name

3-(2-oxocyclohexyl)oxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c21-17-8-4-5-9-18(17)23-13-10-11-15-14-6-2-1-3-7-16(14)20(22)24-19(15)12-13/h10-12,18H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCILIIUPIOWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OC4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multiple steps, starting with the preparation of the cyclohexanone derivative. One common method involves the reaction of cyclohexanone with an appropriate alkylating agent to introduce the oxo group. This intermediate is then reacted with a chromenone derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituents at position 3 and modifications to the fused ring system:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Oxocyclohexyloxy C₁₉H₂₀O₄ 312.36 Bulky ether group; cyclohexyl ketone enhances lipophilicity
2-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one (14a, ) Hydroxy C₁₄H₁₄O₃ 230.26 Smaller substituent; higher polarity due to -OH group
3-Hydroxy-6H,7H…-one () Hydroxy C₁₄H₁₄O₃ 230.26 Structural isomer of 14a; similar polarity but different ring conformation
3-Methyl-1-[(2-oxocyclohexyl)oxy]-… () 2-Oxocyclohexyloxy + methyl at position 5 C₂₀H₂₂O₄ 326.39 Additional methyl group increases steric hindrance
3-(Benzyloxy)-5-methyl-… () Benzyloxy + methyl C₂₁H₂₀O₃ 320.38 Aromatic benzyl group may enhance π-π interactions in binding

Physicochemical Properties

  • Melting Points :
    • Compound 14a: 204–206°C
    • Target Compound (inference): Likely lower due to bulky substituent disrupting crystal packing.
  • Solubility : The 2-oxocyclohexyloxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to hydroxy-substituted analogs (logP ~2.0) .

Structure–Activity Relationships (SAR)

  • Substituent Size : Bulky groups (e.g., benzyloxy) at position 3 may hinder enzyme binding, while smaller groups (hydroxy, methyl) improve accessibility .
  • Electron Effects : Electron-deficient substituents (e.g., sulfonamide) enhance inhibitory activity in steroid sulfatase targets .

Data Tables

Table 1: Key NMR Shifts of Compound 14a () vs. Inferred Target Compound

Proton Position Compound 14a (δ, ppm) Target Compound (Inferred δ, ppm)
Aromatic H-7 7.16 (dd) ~7.20–7.40 (deshielded by ether)
Cycloheptane CH₂ 1.49–2.83 (m) 1.50–2.90 (m, broader peaks)
Oxocyclohexyl N/A ~2.50–3.00 (ketone protons)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
Reactant of Route 2
Reactant of Route 2
3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

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